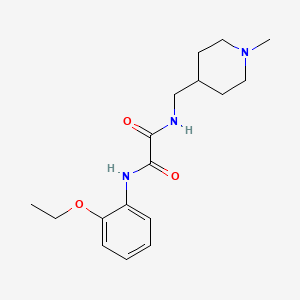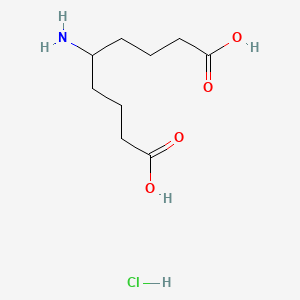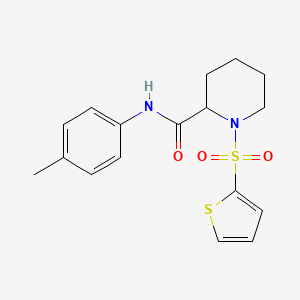
N1-(2-ethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(2-ethoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their interactions with biological systems or their chemical properties. For instance, paper discusses a series of N-(2-phenethyl)cinnamides, which are structurally related to the compound due to the presence of a phenethyl moiety and their activity at NMDA receptor subtypes. Paper examines the stereochemistry and electronic interactions of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides, which share some functional group similarities with the target compound. Paper details the synthesis and reactions of a phthalimide derivative with a telluro group, which, while not directly related, provides insight into the synthesis and reactivity of complex organic molecules. Lastly, paper reviews the electrochemical properties of N-oxyl compounds, which could be relevant for understanding the redox behavior of the nitrogen-containing compound .
Synthesis Analysis
The synthesis of "this compound" is not described in the provided papers. However, the synthesis of related compounds, such as the N-(2-phenethyl)cinnamides in paper and the phthalimide derivative in paper , involves the formation of carbon-nitrogen bonds and the use of halogenated intermediates. These methods could potentially be adapted for the synthesis of the compound , considering the similarities in functional groups and the need for precise control over the formation of amide bonds.
Molecular Structure Analysis
While the molecular structure of "this compound" is not analyzed in the papers, paper provides valuable information on the molecular structure analysis of related compounds through 1H NMR and X-ray diffraction. These techniques could be applied to determine the conformation and stereochemistry of the compound , as they are standard methods for elucidating the structure of organic molecules.
Chemical Reactions Analysis
The chemical reactivity of the compound "this compound" is not directly addressed in the papers. However, the reactivity of similar compounds, such as the oxidation of the phthalimide derivative by ruthenium(III) chloride in paper , could provide insights into the types of reactions that the compound might undergo. The presence of the oxalamide moiety suggests potential for hydrolysis, amidation, and other reactions typical of amide functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not discussed in the provided papers. However, the electrochemical properties of N-oxyl compounds reviewed in paper could be relevant for understanding the redox behavior of the compound, as it contains nitrogen that could potentially form N-oxyl species under certain conditions. Additionally, the solubility, melting point, and other physical properties could be inferred from related compounds discussed in the papers, such as the influence of substituents on the solubility and conformation as seen in paper .
科学的研究の応用
Receptor Antagonism and Biological Effects
- Orexin-1 Receptor Antagonism: A study described a selective, brain-penetrant OX1R antagonist with significant effects on stress-induced hyperarousal without hypnotic effects, indicating potential therapeutic applications for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Synthetic Methodologies and Chemical Properties
- Synthetic Approaches: A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing operational simplicity and high yields, which could be relevant for synthesizing related compounds (Mamedov et al., 2016).
- Chemical Reactions and Properties: The study on 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters highlights the synthesis and evaluation of novel compounds with antioxidant and antimicrobial potential, demonstrating the versatility of piperidine derivatives in medicinal chemistry (Harini et al., 2014).
特性
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-23-15-7-5-4-6-14(15)19-17(22)16(21)18-12-13-8-10-20(2)11-9-13/h4-7,13H,3,8-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPIYKIDYNMXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}-1H-pyrazole-3-carboxamide](/img/structure/B2530869.png)
![Benzo[d]thiazol-2-yl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2530870.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone](/img/structure/B2530872.png)
![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-2-methoxybenzamide](/img/structure/B2530875.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]cyclopentanecarboxamide](/img/structure/B2530878.png)
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid](/img/structure/B2530880.png)

![[2-[[3-Ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2530884.png)
![3-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2530885.png)
